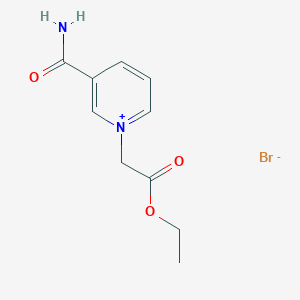![molecular formula C14H11N3O2 B14300782 3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid CAS No. 113519-61-2](/img/structure/B14300782.png)
3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid is an organic compound with the molecular formula C13H11N3O2 It is characterized by the presence of a phenylethenyl group, two cyano groups, and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid typically involves the reaction of 2,2-dicyano-1-phenylethene with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,2-Dicyano-1-phenylethenyl)amino]propanoic acid
- 3-[(2,2-Dicyano-1-phenylethenyl)amino]pentanoic acid
- 3-[(2,2-Dicyano-1-phenylethenyl)amino]hexanoic acid
Uniqueness
3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
This compound’s unique structure and reactivity make it a valuable subject of study in organic chemistry and related disciplines.
Properties
CAS No. |
113519-61-2 |
|---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
3-[(2,2-dicyano-1-phenylethenyl)amino]but-2-enoic acid |
InChI |
InChI=1S/C14H11N3O2/c1-10(7-13(18)19)17-14(12(8-15)9-16)11-5-3-2-4-6-11/h2-7,17H,1H3,(H,18,19) |
InChI Key |
AVPJUDRCFDUHHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)O)NC(=C(C#N)C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


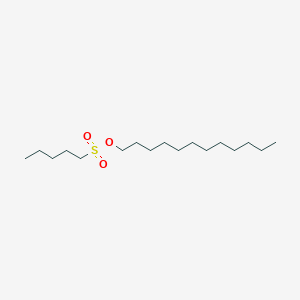
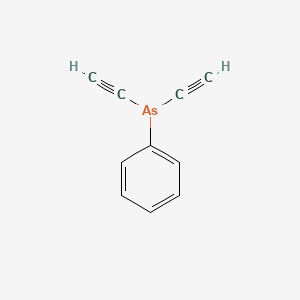
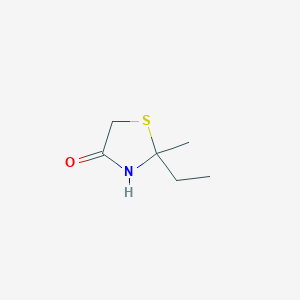
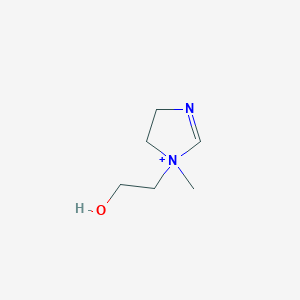
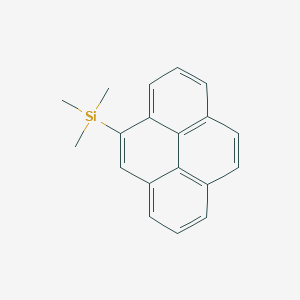
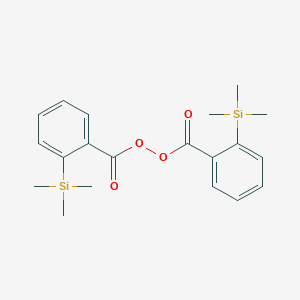
![Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)-](/img/structure/B14300727.png)
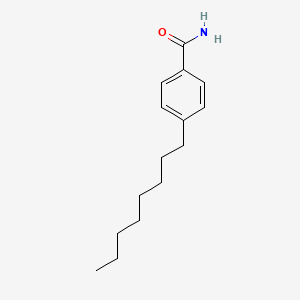
![tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane](/img/structure/B14300750.png)

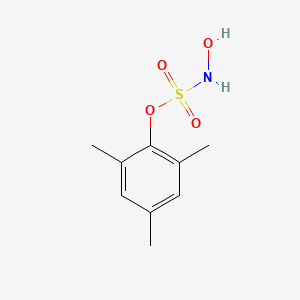
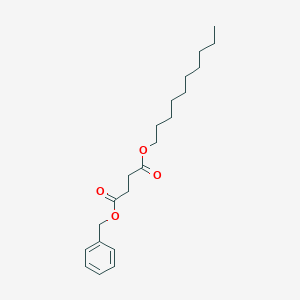
![2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate](/img/structure/B14300780.png)
